molecular formula C19H14O5 B5061949 (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one

Cat. No.: B5061949
M. Wt: 322.3 g/mol
InChI Key: UPTQXKGPMPXULW-RIYZIHGNSA-N
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Description

The compound “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one” is an organic molecule that features a furanone core with substituted benzodioxole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one” typically involves the following steps:

    Formation of the furanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: The benzodioxole and methoxyphenyl groups are introduced through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the furanone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological activity: The compound could exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine

Industry

    Material science: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-phenylfuran-2-one: Similar structure but without the methoxy group.

    (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-hydroxyphenyl)furan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one” may confer unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-21-15-5-3-13(4-6-15)17-10-14(19(20)24-17)8-12-2-7-16-18(9-12)23-11-22-16/h2-10H,11H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTQXKGPMPXULW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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